molecular formula C7H6INO B2973274 3-Ethenyl-4-iodopyridin-2-OL CAS No. 2126179-04-0

3-Ethenyl-4-iodopyridin-2-OL

Cat. No.: B2973274
CAS No.: 2126179-04-0
M. Wt: 247.035
InChI Key: RESYLNJCDKYRDS-UHFFFAOYSA-N
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Description

3-Ethenyl-4-iodopyridin-2-OL: is an organic compound with the molecular formula C7H6INO It is a derivative of pyridine, featuring an ethenyl group at the third position, an iodine atom at the fourth position, and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-4-iodopyridin-2-OL can be achieved through several methods. One common approach involves the iodination of 3-ethenylpyridin-2-OL using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethenyl-4-iodopyridin-2-OL undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Coupling Reactions: The ethenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

Scientific Research Applications

Chemistry: 3-Ethenyl-4-iodopyridin-2-OL is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds and complex organic molecules.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable intermediate in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethenyl-4-iodopyridin-2-OL and its derivatives depends on the specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the ethenyl and iodine groups can influence the compound’s reactivity and binding affinity, contributing to its biological effects.

Comparison with Similar Compounds

    3-Ethenylpyridin-2-OL: Lacks the iodine atom, resulting in different reactivity and applications.

    4-Iodopyridin-2-OL:

    3-Ethenyl-4-bromopyridin-2-OL: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and applications.

Uniqueness: 3-Ethenyl-4-iodopyridin-2-OL is unique due to the combination of the ethenyl, iodine, and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthesis, research, and industry, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

3-ethenyl-4-iodo-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c1-2-5-6(8)3-4-9-7(5)10/h2-4H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESYLNJCDKYRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CNC1=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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